6-Phenylpicolinaldehyde 6-Phenylpicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 157402-44-3
VCID: VC21133719
InChI: InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol

6-Phenylpicolinaldehyde

CAS No.: 157402-44-3

Cat. No.: VC21133719

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

6-Phenylpicolinaldehyde - 157402-44-3

Specification

CAS No. 157402-44-3
Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
IUPAC Name 6-phenylpyridine-2-carbaldehyde
Standard InChI InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H
Standard InChI Key PVZMGWZOXQPFLS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=N2)C=O

Introduction

Chemical Identity and Structure

6-Phenylpicolinaldehyde, also known as 6-phenylpyridine-2-carbaldehyde, is a heterocyclic organic compound characterized by a pyridine ring with a phenyl substituent at the 6-position and an aldehyde group at the 2-position. This structural arrangement gives the molecule unique chemical properties and reactivity patterns that make it valuable in various chemical applications.

Nomenclature and Identifiers

The compound is known by several synonyms in the scientific literature and chemical databases, as shown in Table 1.

Table 1: Nomenclature and Chemical Identifiers for 6-Phenylpicolinaldehyde

ParameterInformation
IUPAC Name6-phenylpyridine-2-carbaldehyde
Common Synonyms6-Phenylpicolinaldehyde, 6-Phenylpyridine-2-carboxaldehyde, 2-Pyridinecarboxaldehyde, 6-phenyl-, 2-formyl-6-phenylpyridine
CAS Registry Number157402-44-3
Molecular FormulaC₁₂H₉NO
Molecular Weight183.21 g/mol
InChIInChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H
InChI KeyPVZMGWZOXQPFLS-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
EC Number691-136-5

The compound consists of a pyridine core with a phenyl group attached at the 6-position and an aldehyde group at the 2-position, resulting in a versatile structure for various chemical transformations and applications .

Physical and Chemical Properties

6-Phenylpicolinaldehyde possesses distinct physical and chemical properties that define its behavior and applications, as detailed in Table 2.

Table 2: Physical and Chemical Properties of 6-Phenylpicolinaldehyde

PropertyValueReference
Physical StateSolid at room temperature
ColorOff-white to pale yellow crystalline solid
Melting Point85-90°C
Boiling Point326°C at 760 mmHg
Density1.147 g/cm³
Flash Point159°C
Refractive Index1.614
Vapor Pressure0.000222 mmHg at 25°C
SolubilitySoluble in most organic solvents including ethanol, acetone, chloroform, and dimethylformamide; poorly soluble in water

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 6-phenylpicolinaldehyde, with the specific method often chosen based on available starting materials, desired scale, and required purity.

Common Synthetic Approaches

Chemical Reactivity

The reactivity of 6-phenylpicolinaldehyde is dominated by the aldehyde functional group, which readily undergoes nucleophilic addition reactions. Additionally, the nitrogen atom in the pyridine ring provides a site for coordination with metal ions, making this compound valuable in coordination chemistry.

Aldehyde Reactions

The aldehyde group in 6-phenylpicolinaldehyde participates in typical carbonyl reactions including:

  • Reduction to the corresponding alcohol (6-phenylpyridin-2-yl)methanol

  • Oxidation to carboxylic acid (6-phenylpyridine-2-carboxylic acid)

  • Condensation reactions with amines to form imines

  • Aldol condensations with other carbonyl compounds

  • Wittig reactions to form alkenes

These transformations allow for the use of 6-phenylpicolinaldehyde as a versatile building block in the synthesis of more complex organic molecules.

Coordination Chemistry

The pyridine nitrogen atom and the aldehyde oxygen can act as coordination sites for metal ions, allowing 6-phenylpicolinaldehyde to form various metal complexes. This property has been exploited in the development of catalysts, materials with unique physical properties, and compounds with biological activity .

Applications in Research and Industry

6-Phenylpicolinaldehyde has found various applications across multiple fields due to its distinctive structure and reactivity.

Coordination Chemistry

In coordination chemistry, 6-phenylpicolinaldehyde and its derivatives serve as ligands for various metal ions, including nickel, palladium, platinum, cadmium, and cobalt. The resulting complexes have been studied for their structural characteristics, physical properties, and potential applications .

For example, research published in the journal Dalton Transactions detailed the study of tetradentate dianionic ligands derived from 6-phenylpicolinaldehyde thiosemicarbazone and their complexes with Ni(II), Pd(II), and Pt(II). These complexes exhibited interesting electrochemical properties with reversible reductive behavior at moderate potentials, making them potentially useful in catalytic applications .

Pharmaceutical Research

6-Phenylpicolinaldehyde and its derivatives have been investigated for their potential biological activities and applications in pharmaceutical research. Studies have shown that some arylpiperazine compounds derived from this aldehyde exhibit neuroprotective effects in cellular models of neurodegenerative diseases .

A study published in the European Journal of Medicinal Chemistry reported that N-{3-[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-picolinamide, a derivative related to 6-phenylpicolinaldehyde, showed potent neuroprotective action against 6-hydroxydopamine-induced toxicity in neuroblastoma cells. This protection was mediated through activation of the prosurvival kinase Akt, suggesting potential applications in the treatment of neurodegenerative disorders .

Additionally, various 4,6-diphenylpyrimidin-2-amine derivatives, which can be synthesized using 6-phenylpicolinaldehyde as a starting material, have shown promising anticancer properties by inhibiting Aurora kinase A .

Materials Science

In materials science, 6-phenylpicolinaldehyde and its derivatives have been used to develop new materials with unique properties. The coordination complexes formed by this compound with various metal ions have been investigated for applications in catalysis, photochemistry, and the development of functional materials .

Structural Characterization

Several analytical techniques have been employed to characterize 6-phenylpicolinaldehyde and its derivatives, providing detailed information about their structural features.

Spectroscopic Analysis

The spectroscopic properties of 6-phenylpicolinaldehyde have been extensively studied, providing valuable information for structural characterization and identification. Key spectroscopic features include:

  • NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the aldehyde proton (around 10 ppm), aromatic protons from both the pyridine and phenyl rings (7-8.5 ppm), with coupling patterns reflecting the substitution pattern.

  • IR Spectroscopy: The IR spectrum features characteristic absorption bands for the C=O stretching of the aldehyde group (around 1700 cm-1), C=N stretching of the pyridine ring, and the aromatic C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum typically shows a molecular ion peak at m/z 183, corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyridine and phenyl moieties .

X-ray Crystallography

X-ray crystallography has been employed to determine the precise three-dimensional structure of 6-phenylpicolinaldehyde and its derivatives, particularly in coordination complexes with metal ions. These studies have provided valuable insights into the coordination geometry, bond lengths, and intermolecular interactions in the crystal lattice .

For instance, the crystal structure of diaqua-bis(6-phenylpyridine-2-carboxylato) complexes has been reported, revealing important structural details about the coordination environment and supramolecular arrangements .

Comparative Analysis with Related Compounds

6-Phenylpicolinaldehyde shares structural similarities with several related compounds, including other pyridine aldehydes and substituted phenylpyridines. Table 3 compares the properties of 6-phenylpicolinaldehyde with some of its derivatives.

Table 3: Comparison of 6-Phenylpicolinaldehyde with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Differences
6-PhenylpicolinaldehydeC₁₂H₉NO183.21157402-44-3Reference compound
6-(4-Fluorophenyl)pyridine-2-carbaldehydeC₁₂H₈FNO201.20157402-44-3Contains a fluoro substituent on the phenyl ring, increasing electron deficiency
6-(4-Methylthio)phenyl-2-pyridinecarboxaldehydeC₁₃H₁₁NOS229.30834884-85-4Contains a methylthio group, increasing electron density and lipophilicity
6-(2-Chlorophenyl)picolinaldehydeC₁₂H₈ClNO217.6565219-38-7Contains ortho-chloro substituent, affecting steric properties and reactivity
6-(4-Ethylthio)phenyl)picolinaldehydeC₁₄H₁₃NOS243.33Not specifiedLarger ethylthio substituent, further increasing lipophilicity

Recent Research Developments

Recent research has expanded our understanding of 6-phenylpicolinaldehyde and its derivatives, revealing new applications and properties.

Coordination Chemistry Advances

Recent studies have explored the use of 6-phenylpicolinaldehyde and its derivatives in the development of new coordination complexes with interesting structural and functional properties. For example, a 2021 study published in Dalton Transactions described the synthesis and characterization of Ni, Pd, and Pt complexes with tetradentate dianionic ligands derived from 6-phenylpicolinaldehyde thiosemicarbazone .

These complexes exhibited interesting electrochemical properties, with the lowest unoccupied molecular orbitals (LUMO) primarily centered on the pyridyl-imine moiety, while the highest occupied molecular orbitals (HOMO) received contributions from the phenolate moiety, the metal d orbitals, and the thiosemicarbazone thiolate atom. The decreasing HOMO-LUMO gaps along the series Pd > Pt > Ni were consistent with UV-vis absorption and theoretical calculations .

Crystal Structure Studies

Recent X-ray crystallographic studies have provided detailed insights into the structural characteristics of coordination complexes containing 6-phenylpicolinaldehyde derivatives. For instance, a 2023 study described the crystal structure of catena-poly[bis(6-phenylpyridine-2-carboxylato)cadmium(II)], revealing a one-dimensional chain structure formed through hydrogen bonding interactions .

The cadmium complex showed a distorted octahedral geometry, with the metal coordinated to two carboxylate oxygen atoms, two pyridine nitrogen atoms from different 6-phenylpyridine-2-carboxylate ligands, and two oxygen atoms from coordinated water molecules. This structural arrangement, stabilized by rich hydrogen bonding interactions, has implications for the development of new metal-organic frameworks and functional materials .

Biological Activity Studies

Recent investigations have explored the potential biological activities of 6-phenylpicolinaldehyde derivatives. A study published in 2018 described the synthesis and evaluation of 3-substituted-4-(quinoxalin-6-yl)pyrazoles containing various heterocyclic moieties, including 6-(dimethylamino)picolinaldehyde derivatives, as ALK5 (transforming growth factor-β type I receptor) inhibitors .

The study found that compounds containing a 4-methylthiazol-2-yl moiety showed more potent ALK5 inhibition than those with a 6-(dimethylamino)pyridin-2-yl moiety, suggesting the importance of structural factors in determining biological activity. These findings have implications for the development of new therapeutic agents for conditions involving TGF-β signaling, such as fibrosis and cancer .

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